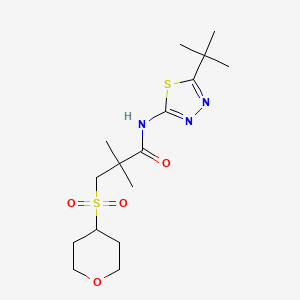![molecular formula C19H18ClFN2O3 B10834821 1-[[5-Chloro-2-(4-fluorophenyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834821.png)
1-[[5-Chloro-2-(4-fluorophenyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-28 is a small molecule drug developed by Nanjing Medical University. It is classified as an indoleamine 2,3-dioxygenase inhibitor and is currently in the preclinical stage for the treatment of depression .
Preparation Methods
The synthesis of PMID27109571-Compound-28 involves several steps, including intramolecular cyclization and nucleophilic addition. The formation of the compound proceeds through the in situ intramolecular cyclization of a non-isolable intermediate via nucleophilic addition of the hydroxyl group to the carbonyl group, followed by the elimination of water . Industrial production methods for this compound are not yet well-documented due to its preclinical status.
Chemical Reactions Analysis
PMID27109571-Compound-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PMID27109571-Compound-28 has several scientific research applications:
Chemistry: It is used as a model compound in the study of indoleamine 2,3-dioxygenase inhibitors.
Biology: The compound is studied for its effects on biological pathways involving indoleamine 2,3-dioxygenase.
Medicine: It is being researched for its potential therapeutic effects in treating depression.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-28 involves the inhibition of indoleamine 2,3-dioxygenase, an enzyme that plays a role in the metabolism of tryptophan. By inhibiting this enzyme, the compound can modulate the levels of tryptophan and its metabolites, which are implicated in the pathophysiology of depression .
Comparison with Similar Compounds
PMID27109571-Compound-28 can be compared with other indoleamine 2,3-dioxygenase inhibitors such as:
Compound 27: Another small molecule drug developed by F.
Compound 28.1: A synthetic organic compound that acts as an agonist of the bitter taste receptor TAS2R14.
The uniqueness of PMID27109571-Compound-28 lies in its specific targeting of indoleamine 2,3-dioxygenase for the treatment of depression, distinguishing it from other compounds with different targets and applications.
Properties
Molecular Formula |
C19H18ClFN2O3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-[[5-chloro-2-(4-fluorophenyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H18ClFN2O3/c20-13-5-8-15(12-3-6-14(21)7-4-12)16(11-13)22-18(26)23-19(17(24)25)9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,24,25)(H2,22,23,26) |
InChI Key |
PDTYXZFDMKYTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NC2=C(C=CC(=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol](/img/structure/B10834740.png)
![[5-Carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium](/img/structure/B10834741.png)
![N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)
![N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834768.png)
![2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-[[4-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834774.png)
![13-[2-Ethoxy-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)anilino]-2,9-dimethyl-6-oxa-2,9,12-triazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B10834783.png)
![[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834785.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)


![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)

![[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
